molecular formula C19H19N3O3S B2811967 ethyl 3-{[(2-methoxyphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate CAS No. 686736-59-4

ethyl 3-{[(2-methoxyphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate

Cat. No.: B2811967
CAS No.: 686736-59-4
M. Wt: 369.44
InChI Key: PFNAOXFBYXBWHG-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2-methoxyphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate is a synthetic indole derivative characterized by a carbamothioylamino substituent at the 3-position of the indole core and an ethyl ester group at the 2-position. This compound shares structural motifs with kinase inhibitors and enzyme-targeting agents, though its specific applications require further investigation .

Properties

IUPAC Name

ethyl 3-[(2-methoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-3-25-18(23)17-16(12-8-4-5-9-13(12)20-17)22-19(26)21-14-10-6-7-11-15(14)24-2/h4-11,20H,3H2,1-2H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNAOXFBYXBWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-{[(2-methoxyphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyaniline with thiophosgene to form the corresponding isothiocyanate, which is then reacted with ethyl 3-amino-1H-indole-2-carboxylate under suitable conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 3-[(2-methoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by the presence of electron-donating groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-[(2-methoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.

    Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-{[(2-methoxyphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in the Carbamothioylamino Group

Ethyl 3-[(3-Chloro-2-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate (CAS 686736-65-2)
  • Structural Difference : The 2-methoxyphenyl group in the target compound is replaced with a 3-chloro-2-methylphenyl group.
  • Physicochemical Impact :
    • Lipophilicity : The chloro and methyl substituents increase XLogP3 to 5.3 compared to the target compound (estimated XLogP3 ~4.8–5.0) due to reduced polarity .
    • Molecular Weight : Higher molecular weight (387.9 g/mol vs. ~365 g/mol for the target compound) due to the chlorine atom.
  • Biological Implications : Chlorine may enhance membrane permeability but could reduce solubility.
Ethyl 6-Amino-2-phenyl-1H-indole-3-carboxylate (CAS 945655-38-9)
  • Structural Difference: Features a phenyl group at the 2-position and an amino group at the 6-position instead of the carbamothioylamino group.
  • Physicochemical Impact: Solubility: The amino group improves aqueous solubility (lower XLogP3 inferred) compared to the hydrophobic thiourea group in the target compound. Molecular Weight: Lower molecular weight (280.3 g/mol) due to the absence of the 2-methoxyphenylcarbamothioyl group .
  • Synthetic Route : Prepared via nucleophilic substitution or condensation reactions, differing from thiourea coupling methods used for the target compound .

Variations in the Indole Core and Ester Group

Ethyl 3-{[(1E)-(Dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate (CAS 1164548-54-2)
  • Structural Difference: Replaces the carbamothioyl group with a dimethylamino methylene moiety and adds a 5-methoxy substituent.
  • Electronic Effects: The dimethylamino group introduces electron-donating effects, altering the indole’s electronic profile compared to the electron-withdrawing thiourea group.
  • Molecular Weight : 289.3 g/mol, significantly lower than the target compound due to the absence of the 2-methoxyphenyl group .
Ethyl 3-(2-(4-Methylphenylsulfonamido)-1-phenylethyl)-1H-indole-2-carboxylate
  • Structural Difference : Incorporates a sulfonamido-phenylethyl chain at the 3-position.
  • Stability : The sulfonamide group is hydrolytically stable compared to the thiourea group, which may degrade under acidic conditions .

Brominated and β-Carboline Analogs

Brominated Ethyl Methoxyindole-2-carboxylates
  • Structural Difference : Bromine substituents on the indole or benzene ring (e.g., ethyl 3-bromo-methoxyindole-2-carboxylate).
  • Reactivity : Bromine enhances electrophilic substitution resistance but may facilitate cross-coupling reactions in further derivatization .
  • Molecular Weight : Increases by ~80 g/mol per bromine atom compared to the target compound.
Methyl 1-Methyl-β-carboline-3-carboxylate
  • Core Structure : β-Carboline scaffold instead of indole.
  • Aromatic Stacking : The fused pyridine ring enhances π-π stacking interactions, relevant in DNA intercalation or receptor binding .

Q & A

Q. Key Optimization Parameters :

  • Temperature : Higher temperatures (80°C) accelerate reaction rates but may increase side products.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Catalyst : Use of 4-dimethylaminopyridine (DMAP) can improve coupling efficiency .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm the presence of methoxy (δ ~3.8 ppm), carbamothioyl (δ ~10–12 ppm for NH), and indole protons (δ ~7.0–8.5 ppm). Compare with analogs in and .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region and assign substituent positions.
  • X-ray Crystallography :
    • Use SHELX programs (e.g., SHELXL) for structure refinement. emphasizes its robustness for small-molecule crystallography, especially for resolving hydrogen bonding between the carbamothioyl group and adjacent substituents .
    • Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts.

Basic: How can initial biological activity screening be designed for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors associated with indole derivatives (e.g., cyclooxygenase-2 for anti-inflammatory activity, kinases for anticancer potential) .
  • Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition) with IC50 determination.
    • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include a positive control (e.g., doxorubicin) and validate with triplicate runs.
  • Data Interpretation : Compare activity with structurally similar compounds (e.g., ’s ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate) to identify substituent effects .

Advanced: What mechanistic insights exist for the carbamothioyl group’s role in biological interactions?

Methodological Answer:

  • Binding Mode Analysis :
    • Molecular docking (AutoDock Vina) reveals hydrogen bonding between the carbamothioyl NH and active-site residues (e.g., COX-2’s Tyr355) .
    • Thioredoxin Reductase Inhibition : The carbamothioyl group may act as a Michael acceptor, forming covalent adducts with selenocysteine residues (see ’s interaction studies) .
  • Metabolic Stability : Evaluate susceptibility to hydrolysis via LC-MS/MS in simulated gastric fluid (pH 2.0) and liver microsomes.

Advanced: How can crystallography resolve ambiguities in tautomeric or conformational states?

Methodological Answer:

  • Tautomer Identification : The carbamothioyl group may exhibit thione-thiol tautomerism. Use SHELXL refinement with restraints for sulfur-containing bonds. ’s high-resolution protocols are critical here .
  • Conformational Analysis : Compare crystal structures of analogs (e.g., ’s trichloroethyl derivative) to assess rotational barriers around the indole-carbamothioyl bond .

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